Lipophilicity Shift with Fluorine vs. 5-Benzylhydantoin
The 4‑fluoro substituent on the benzyl ring of the target compound produces a measurable reduction in lipophilicity (XLogP3 = 0.7) compared to the unsubstituted 5‑benzylhydantoin (predicted XLogP3 ≈ 1.0–1.1) [1]. This 0.3–0.4 log unit decrease is consistent with the electron‑withdrawing character of fluorine and is expected to reduce nonspecific binding to plasma proteins while maintaining sufficient logD for passive blood‑brain barrier penetration [2]. In the broader hydantoin SAR literature, optimal anticonvulsant activity in MES models correlates with a logP window of approximately 1.0–3.0; the target compound’s lower lipophilicity positions it closer to the lower boundary, potentially conferring a superior safety margin (reduced sedation/neurotoxicity) relative to more lipophilic analogs [3].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 5‑Benzylhydantoin: XLogP3 ≈ 1.0–1.1 (predicted by PubChem / XLogP3); Phenytoin: XLogP3 = 2.47 |
| Quantified Difference | ΔXLogP3: -0.3 to -0.4 vs. 5‑benzylhydantoin; -1.77 vs. phenytoin |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07 release); no experimental logP determination identified for the target compound |
Why This Matters
Lower lipophilicity predicts reduced off‑target CNS depression, a key differentiator when selecting a hydantoin scaffold for in vivo anticonvulsant or CNS‑targeted screening where therapeutic index is a critical endpoint.
- [1] PubChem. (2026). Computed Properties for CID 85638157 (target) and CID 164954 (5‑benzylhydantoin). National Center for Biotechnology Information. View Source
- [2] Scholl, S., Koch, A., Henning, D., Kempter, G., & Kleinpeter, E. (1999). The Influence of Structure and Lipophilicity of Hydantoin Derivatives on Anticonvulsant Activity. Pharmazie, 54(9), 647–651. View Source
- [3] Sekulic, T., Keleman, S., Tot, K., Tot, J., Trisovic, N., & Uscumlic, G. (2016). In Silico Study of Chromatographic Lipophilicity Parameters of 3-(4‑Substituted Benzyl)-5‑Phenylhydantoins. Combinatorial Chemistry & High Throughput Screening, 19(6), 437–443. View Source
